molecular formula C23H20N2O4 B2544283 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol CAS No. 405921-73-5

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol

Cat. No.: B2544283
CAS No.: 405921-73-5
M. Wt: 388.423
InChI Key: AXGWDCONMXHSTN-UHFFFAOYSA-N
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Description

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with a methoxyphenyl group, a nitroethyl group, and a phenyl group attached to an indole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol typically involves multi-step organic reactions. One common method involves the nitration of 4-methoxyphenyl ethyl ketone followed by a condensation reaction with 2-phenylindole. The reaction conditions often require the use of strong acids or bases, and the process may involve heating under reflux conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-methoxyphenyl)-1H-indole
  • 5-(4-methoxyphenyl)-1H-imidazole

Uniqueness

3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenyl-1H-indol-1-ol is unique due to its specific combination of functional groups and its indole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-hydroxy-3-[1-(4-methoxyphenyl)-2-nitroethyl]-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O4/c1-29-18-13-11-16(12-14-18)20(15-24(26)27)22-19-9-5-6-10-21(19)25(28)23(22)17-7-3-2-4-8-17/h2-14,20,28H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGWDCONMXHSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(N(C3=CC=CC=C32)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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